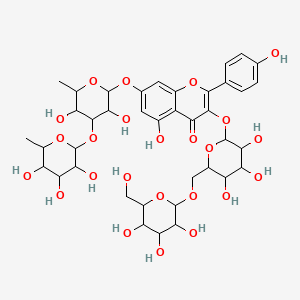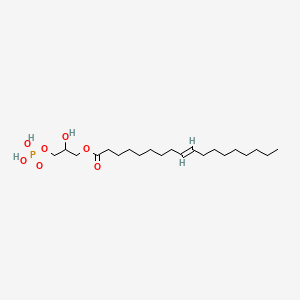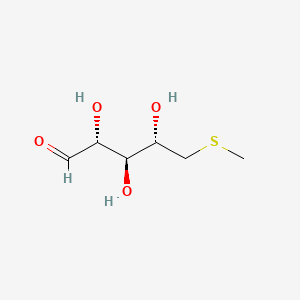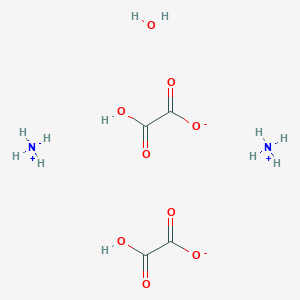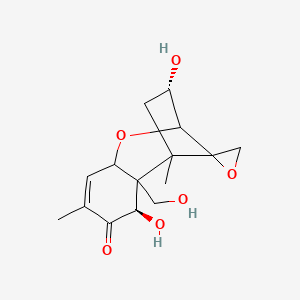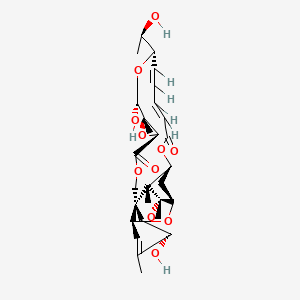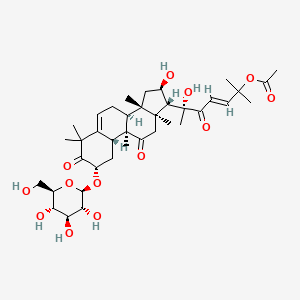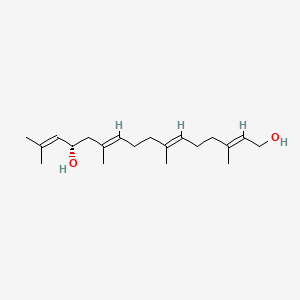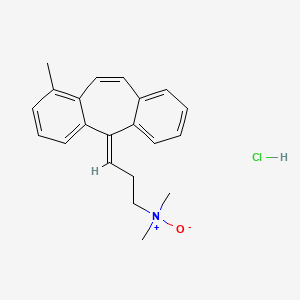
2,6-Dioxo-6-phenylhexa-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dioxo-6-phenylhexa-3-enoic acid is a dioxo monocarboxylic acid that is 6-phenylhexa-3-enoic acid bearing oxo substituents at position3 2 and 6. It is a dioxo monocarboxylic acid, an enone and an aromatic ketone. It is a conjugate base of a 2,6-dioxo-6-phenylhexa-3-enoate(1-). It is a tautomer of a 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid.
Scientific Research Applications
Metabolic Pathways and Compound Synthesis
Metabolic Pathway Discovery : Omori, Ishigooka, and Minoda (1988) elucidated a new metabolic pathway for meta ring-fission compounds of biphenyl. They showed the transformation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) into various compounds including 2,6-dioxo-6-phenylhexanoic acid, highlighting the metabolic divergence in biphenyl and related compounds (Omori, Ishigooka, & Minoda, 1988).
Enantioselective Synthesis : Macritchie, Silcock, and Willis (1997) developed a method for enantioselective synthesis of unsaturated α-hydroxy acids. Their work involved the conversion of α-keto esters to their corresponding (S)- and (R)-2-Hydroxy acids, which is relevant for understanding the synthesis pathways of related compounds including 2,6-dioxo-6-phenylhexa-3-enoic acid (Macritchie, Silcock, & Willis, 1997).
Chemical Properties and Reactions
Chemical Properties Study : Khalilinia and Ebrahimi (2019) conducted a detailed study on the properties of 2,4-dioxo-4-phenylbutanoic acid (DPBA), a related compound. Their research, focusing on tautomerism, intramolecular H-bonding, acidity, and complexation, provides insights into the behavior and characteristics of similar dioxo compounds, including 2,6-dioxo-6-phenylhexa-3-enoic acid (Khalilinia & Ebrahimi, 2019).
Palladium-Catalysed Hydrogenation Study : Crombie, Jenkins, and Roblin (1975) explored the palladium-catalysed hydrogenation of related compounds, providing an understanding of the conversion of molecular dissymmetry in compounds like 2,6-dioxo-6-phenylhexa-3-enoic acid. Their work helps in understanding the absolute configuration and reaction mechanisms in such compounds (Crombie, Jenkins, & Roblin, 1975).
properties
Product Name |
2,6-Dioxo-6-phenylhexa-3-enoic acid |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
(E)-2,6-dioxo-6-phenylhex-3-enoic acid |
InChI |
InChI=1S/C12H10O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-6,8H,7H2,(H,15,16)/b8-4+ |
InChI Key |
QPGAZPBFRAAJBD-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C/C=C/C(=O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC=CC(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



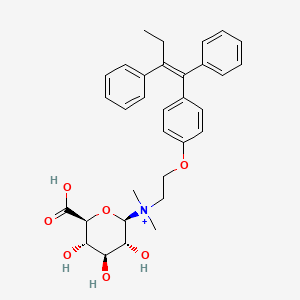
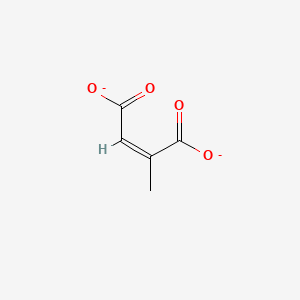
![(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1237212.png)
![(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide](/img/structure/B1237214.png)
